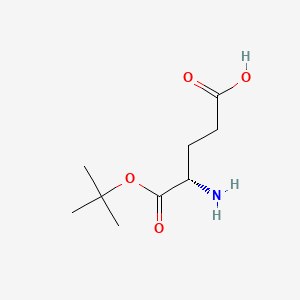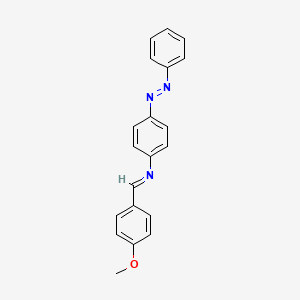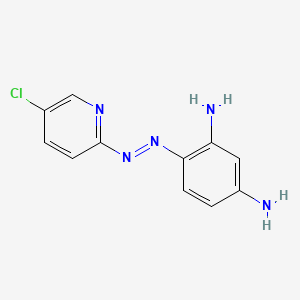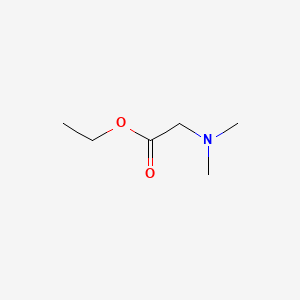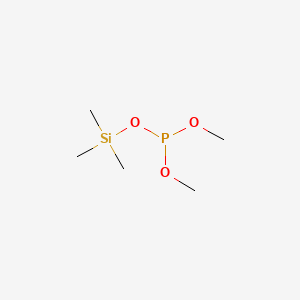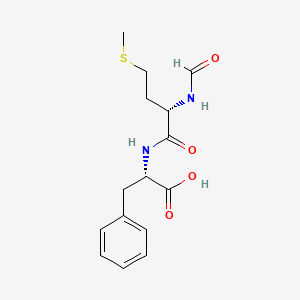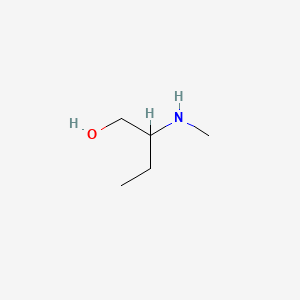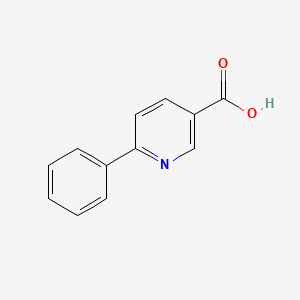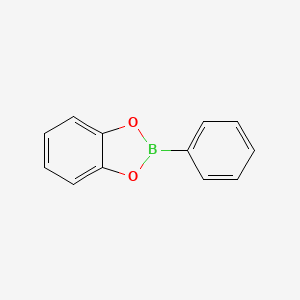
2-Phenyl-1,3,2-benzodioxaborole
Übersicht
Beschreibung
2-Phenyl-1,3,2-benzodioxaborole is a chemical compound with the molecular formula C12H9BO2 . It has an average mass of 196.010 Da and a monoisotopic mass of 196.069565 Da . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a boron atom, which is further connected to an oxygen atom forming a cyclic structure . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 284.7±23.0 °C at 760 mmHg, and a flash point of 126.0±22.6 °C . It has 2 hydrogen bond acceptors and no hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Covalent Organic Frameworks
2-Phenyl-1,3,2-benzodioxaborole is a significant component in forming Covalent Organic Frameworks (COFs). Studies show that substituents on aryl boronate esters, such as this compound, can modify the structure, reactivity, and electronic properties of materials. These aryl boronate esters have been studied for their structural and electronic properties through experimental measurements and computational investigations, highlighting their importance in the field of material science (Savino et al., 2019).
Crystal Structure Studies
The electron density distribution in crystals of certain derivatives of this compound has been examined both experimentally and theoretically. These studies provide insights into the energies of intra- and intermolecular interactions in crystals, as well as the inertness of these compounds to oxygen, which is relevant for various applications in material science (Fukin et al., 2013).
Anticancer and Antibacterial Agents
Research has been conducted on the synthesis and evaluation of derivatives of 2-phenyl 1,3-benzodioxole for their potential as anticancer, antibacterial, and DNA-binding agents. These studies have revealed compounds with greater potency than standard reference compounds, indicating the potential therapeutic applications of these derivatives (Gupta et al., 2016).
Benzosiloxaboroles
Benzosiloxaboroles, silicon analogues of benzoxaboroles, have been synthesized, showcasing improved Lewis acidity and high diol affinity. Their antifungal activity positions them as potential small-molecule therapeutic agents, demonstrating the versatility of benzodioxaborole derivatives in medical applications (Brzozowska et al., 2015).
Catalysis in Resin Development
This compound has been used to improve the processability and thermal resistance of benzoxazine resins, serving as a catalyst in curing reactions. This application is significant in developing materials with enhanced thermal stability and crosslinking density, useful in various industrial applications (Wang et al., 2017).
Electrolyte Additive in Lithium-Ion Batteries
Research on 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole as a bifunctional electrolyte additive for lithium-ion batteries has shown that it can act as a redox shuttle for overcharge protection and as an anion receptor to dissolve LiF generated during battery operation. This additive's dual functionality highlights its potential for enhancing the safety and efficiency of lithium-ion batteries (Chen & Amine, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenyl-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSRMXNIVBRWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973002 | |
| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-23-9 | |
| Record name | 2-Phenyl-1,3,2-benzodioxaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneboronic acid, o-phenylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenylene benzeneboronate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Phenyl-1,3,2-benzodioxaborole in material science?
A1: this compound and its derivatives are crucial building blocks for Covalent Organic Frameworks (COFs) []. These frameworks find applications in various fields due to their unique properties like porosity and high surface area.
Q2: How does the structure of this compound influence its electronic properties?
A2: The electronic properties of this compound are heavily influenced by the substituents on its aromatic rings []. For instance, the ortho-dimethyl derivative (2-(2,6-dimethylphenyl)-1,3,2-benzodioxaborole) exhibits a red-shifted electronic origin and a distinct vibronic progression, attributed to torsional motion around the C-B bond [].
Q3: Can you elaborate on the spectroscopic characteristics of this compound?
A3: Electronic spectroscopy reveals two close electronic states (S1 and S2) in this compound, with excitation localized on either the phenyl substituent or the catecholborane moiety []. This understanding is further corroborated by computational investigations [].
Q4: Has this compound demonstrated any catalytic activity?
A4: Yes, research indicates that this compound can act as a Lewis acid catalyst. For example, it effectively mediates the trifluoromethylation of enolate anions with S- and Se-(trifluoromethyl)chalcogen salts []. This catalytic property allows for synthesizing various trifluoromethylated compounds, including α-CF3 ketones and γ-CF3-α,β-unsaturated ketones [].
Q5: Are there any computational studies on this compound?
A5: Computational studies, including Franck-Condon calculations based on ab initio determined ground and excited state potentials, have been conducted on this compound derivatives []. These calculations accurately reproduce experimental spectra, confirming structural characteristics like the non-planar ground state of the ortho-dimethyl derivative []. Additionally, studies have investigated the topological and energy parameters of 4,7-di-tert-butyl-2-phenyl-1,3,2-benzodioxaborole crystals [].
Q6: What is the potential for modifying this compound for specific applications?
A6: The structure of this compound allows for modifications that can tune its properties for specific needs. For example, introducing bulky substituents, like in 2-mesitylphenanthro[9,10-d]-1,3,2-dioxaborole, can impact the diastereoselectivity of reactions it catalyzes []. This tunability makes it a promising candidate for developing tailored materials and catalysts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)
